phosphane CAS No. 92981-90-3](/img/structure/B14341099.png)
[Bis(trimethylsilyl)methylidene](phenylethynyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)methylidenephosphane is an organosilicon compound characterized by the presence of trimethylsilyl groups and a phenylethynyl group attached to a phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenephosphane typically involves the reaction of trimethylsilyl-substituted precursors with phenylethynylphosphane. One common method includes the use of trimethylsilylacetylene, which reacts with a suitable phosphane derivative under controlled conditions to yield the desired product. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for Bis(trimethylsilyl)methylidenephosphane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials to achieve high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)methylidenephosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can yield phosphane derivatives with different oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.
Scientific Research Applications
Bis(trimethylsilyl)methylidenephosphane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl)methylidenephosphane involves its interaction with molecular targets through its phosphane and trimethylsilyl groups. These interactions can influence various pathways, including catalytic processes and molecular recognition events. The specific pathways and targets depend on the context of its application, such as catalysis or material science.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)acetylene: An organosilicon compound with similar trimethylsilyl groups but different functional properties.
Trimethylsilylacetylene: Another related compound used in organic synthesis with distinct reactivity.
Bis(trimethylsilyl)amine: Shares the trimethylsilyl groups but has different applications and chemical behavior.
Uniqueness
Bis(trimethylsilyl)methylidenephosphane is unique due to the combination of its trimethylsilyl and phenylethynyl groups attached to a phosphane core
Properties
CAS No. |
92981-90-3 |
|---|---|
Molecular Formula |
C15H23PSi2 |
Molecular Weight |
290.49 g/mol |
IUPAC Name |
bis(trimethylsilyl)methylidene-(2-phenylethynyl)phosphane |
InChI |
InChI=1S/C15H23PSi2/c1-17(2,3)15(18(4,5)6)16-13-12-14-10-8-7-9-11-14/h7-11H,1-6H3 |
InChI Key |
KZELMEAJZMNQSA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=PC#CC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
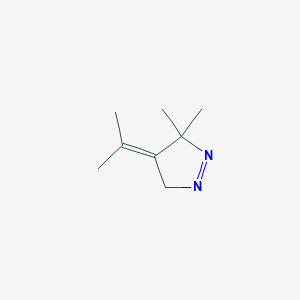
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
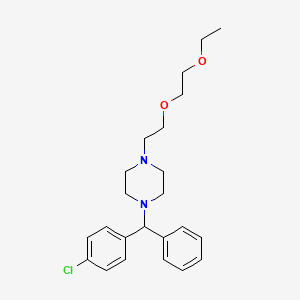
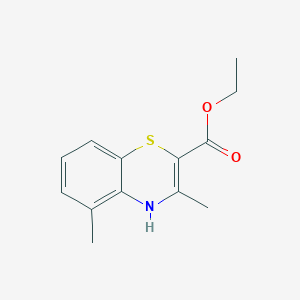
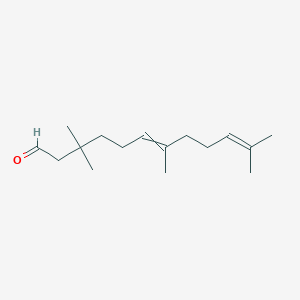
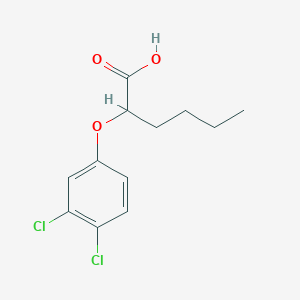
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
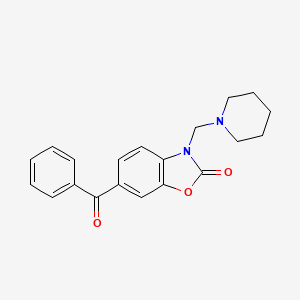
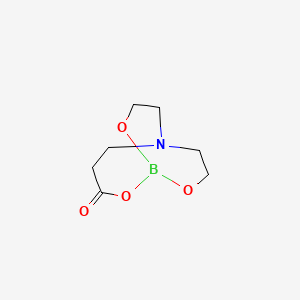
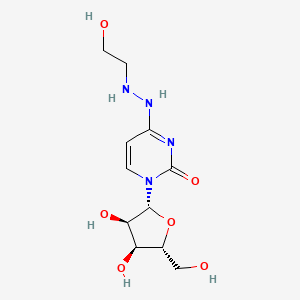
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
